N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c16-19(17,15-9-5-2-1-3-6-9)11-8-4-7-10-12(11)14-18-13-10/h4,7-9,15H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRKCXRQEFFHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332941 | |
| Record name | N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313241-77-9 | |
| Record name | N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for N Cyclohexyl 2,1,3 Benzothiadiazole 4 Sulfonamide
General Synthetic Routes for Sulfonamide Derivatives
Sulfonamides are a crucial class of organic compounds, and their synthesis has been a subject of extensive research. nih.govthieme-connect.com The primary methods for constructing the sulfonamide S-N bond can be broadly categorized into two main approaches: the reaction of sulfonyl halides with amines and oxidative coupling reactions. thieme-connect.comekb.egijarsct.co.in
Amination Reactions of Sulfonyl Halides
The most traditional and widely employed method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.innih.gov This nucleophilic substitution reaction is highly effective, though the reactivity can vary depending on the nucleophilicity of the amine. ijarsct.co.in The process typically involves the release of hydrochloric acid (HCl), which necessitates the presence of a base to neutralize it. nih.gov
The general reaction is as follows:
R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl
Commonly used bases include organic amines like triethylamine (TEA) or pyridine, or inorganic bases. ekb.eggoogle.com In some protocols, the reaction can be carried out in a biphasic system with an alkali metal hydroxide, such as sodium hydroxide, in water. google.com A typical procedure involves dissolving the sulfonyl chloride in a suitable solvent, adding the amine, and stirring the mixture, often at room temperature or with gentle heating, until the reaction is complete. ekb.egnih.gov For instance, N-phenylbenzene sulfonamide can be synthesized with an 85% yield by reacting aniline and benzenesulfonyl chloride in diethyl ether at 0 °C. ekb.eg
Oxidative Coupling Mechanisms in Sulfonamide Formation
A more modern and environmentally benign approach to sulfonamide synthesis is the direct oxidative coupling of thiols and amines. nih.govrsc.org This method avoids the need for pre-functionalized and often harsh reagents like sulfonyl chlorides. acs.org Electrochemical methods, in particular, have emerged as a powerful tool, enabling the transformation to be driven by electricity without sacrificial reagents or catalysts. nih.govnih.gov
The proposed mechanism for the electrochemical oxidative coupling involves several key steps: rsc.orgnih.gov
Disulfide Formation : The reaction initiates with the anodic oxidation of the thiol starting material to form a disulfide intermediate. rsc.orgnih.gov
Aminium Radical Generation : The amine is then oxidized at the anode to generate an aminium radical cation. acs.orgnih.gov
Sulfenamide Formation : The aminium radical reacts with the disulfide to form a sulfenamide intermediate. rsc.orgnih.gov
Consecutive Oxidations : The sulfenamide undergoes two subsequent oxidation steps to first form a sulfinamide and finally the desired sulfonamide product. rsc.orgnih.gov
This process is highly efficient, with some reactions completing in as little as five minutes in a flow reactor, producing hydrogen gas as the only byproduct. nih.gov The mild reaction conditions allow for broad substrate scope and functional group compatibility. nih.gov
Directed Synthesis of the 2,1,3-Benzothiadiazole (B189464) Core
The 2,1,3-benzothiadiazole (BTD) heterocycle is an important electron-acceptor unit used in the development of functional materials. nih.govresearchgate.net The core structure has been known since the 19th century and can be reliably prepared from o-phenylenediamine. wikipedia.org
The most common laboratory synthesis involves reacting o-phenylenediamine with two equivalents of thionyl chloride (SOCl₂), often in a solvent like pyridine. This reaction proceeds readily to form the 2,1,3-benzothiadiazole ring with yields typically exceeding 85%. wikipedia.org
Following the formation of the BTD core, the next critical step towards the target molecule is the introduction of a sulfonyl chloride group at the 4-position of the ring. This is achieved through a chlorosulfonation reaction. A documented procedure involves adding 2,1,3-benzothiadiazole to stirred chlorosulfonic acid at 0°C. The mixture is then heated at reflux for a short period. Upon completion, the reaction mixture is carefully quenched by adding it to ice, which precipitates the product, 2,1,3-benzothiadiazole-4-sulfonyl chloride. The solid product is then collected by filtration, washed with water, and dried. prepchem.com
Incorporation of the N-Cyclohexyl Moiety
With the key intermediate, 2,1,3-benzothiadiazole-4-sulfonyl chloride, in hand, the final step is the formation of the sulfonamide bond with cyclohexylamine. This is a direct application of the classical amination reaction described in section 2.1.1.
The reaction involves the nucleophilic attack of the nitrogen atom of cyclohexylamine on the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion and forms the stable N-S bond of the sulfonamide. As with general sulfonamide syntheses, a base is required to scavenge the HCl generated during the reaction. The choice of solvent and base can be guided by general procedures for sulfonamide synthesis. ekb.eg Cyclohexylamine has been shown to be a competent coupling partner in various sulfonamide synthesis protocols, including both classical and modern oxidative methods. acs.org
Reaction Condition Optimization for Target Compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and waste. For sulfonamide synthesis, key parameters to consider include the choice of solvent, catalyst, temperature, and the stoichiometry of reactants.
In the context of electrochemical oxidative coupling, a study optimizing the reaction between thiophenol and cyclohexylamine provides valuable insights. acs.org The yield of the resulting sulfonamide was evaluated under various conditions, demonstrating the impact of solvent systems, electrolytes, and other additives.
Below is a data table summarizing the optimization of electrochemical sulfonamide synthesis, which can inform the optimization of the target compound's synthesis. acs.org
| Entry | Solvent (v/v) | Electrolyte | Additive | Yield (%) |
|---|---|---|---|---|
| 1 | CH₃CN / 0.3 M HCl (3:1) | Me₄NBF₄ | None | 74 |
| 2 | CH₃CN / H₂O (3:1) | Me₄NBF₄ | None | <5 |
| 3 | CH₃CN / 0.3 M HCl (3:1) | None | None | <5 |
| 4 | CH₃CN / 0.3 M HCl (3:1) | Bu₄NBF₄ | None | 70 |
| 5 | MeOH / 0.3 M HCl (3:1) | Me₄NBF₄ | None | 55 |
| 6 | CH₃CN / 0.3 M HCl (3:1) | Me₄NBF₄ | Pyridine | 78 |
This data highlights the critical role of the acidic aqueous phase and the electrolyte for achieving high yields in this specific electrochemical reaction. acs.org For the classical sulfonyl chloride method, optimization would involve screening different bases (e.g., triethylamine, pyridine, K₂CO₃), solvents (e.g., dichloromethane, THF, acetonitrile), and temperatures (e.g., 0°C to reflux) to maximize conversion and minimize side reactions.
Purity Assessment and Isolation Techniques for Academic Research Samples
Following the synthesis, the crude N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide must be isolated and purified to meet the standards required for academic research. The specific techniques employed depend on the physical properties of the compound and the nature of any impurities.
Isolation:
Filtration : If the product precipitates from the reaction mixture upon completion or after quenching with a non-solvent (like water), it can be isolated by simple filtration. researchgate.netnih.gov The collected solid is then washed to remove residual reagents and solvents.
Extraction : If the product is soluble in the reaction solvent, an extractive workup is typically performed. The reaction mixture is diluted with an organic solvent and washed with aqueous solutions (e.g., water, brine, dilute acid, or base) to remove salts and water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure.
Purification:
Recrystallization : This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then the solution is allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the mother liquor. google.com Suitable solvents for sulfonamides often include alcohols like ethanol or isopropanol, sometimes mixed with water. nih.govgoogle.com
Silica Gel Chromatography : For non-crystalline products or when recrystallization is ineffective, column chromatography is the preferred method of purification. A solution of the crude product is passed through a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is used to separate the desired compound from impurities based on their differential adsorption to the stationary phase.
Purity Assessment: The purity of the final product is confirmed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the chemical structure and identify any residual impurities. nih.govnih.gov
Mass Spectrometry (MS) : This technique confirms the molecular weight of the synthesized compound. nih.gov
Melting Point Analysis : A sharp melting point range for a crystalline solid is a strong indicator of high purity.
Infrared (IR) Spectroscopy : Used to identify the presence of key functional groups, such as the S=O and N-H bonds in the sulfonamide moiety. nih.gov
Chemical Reactivity and Mechanistic Studies of N Cyclohexyl 2,1,3 Benzothiadiazole 4 Sulfonamide
Kinetic and Thermodynamic Aspects of Chemical Transformations
Detailed kinetic and thermodynamic parameters for the chemical transformations of N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide are not extensively documented in the public domain. However, general principles of physical organic chemistry allow for predictions regarding its reactivity. The stability of the molecule is significant, but the electronically distinct moieties suggest specific sites for potential reactions.
Thermodynamic considerations suggest that reactions leading to the disruption of the aromatic 2,1,3-benzothiadiazole (B189464) ring would be energetically unfavorable. Conversely, transformations involving the sulfonamide group, without altering the core heterocyclic structure, are more likely to be thermodynamically feasible.
Kinetic studies on analogous sulfonamides indicate that the rates of reaction are highly dependent on the nature of the substituents on the nitrogen atom and the aromatic ring. The bulky cyclohexyl group in this compound is expected to exert steric hindrance, potentially slowing down reactions at the sulfonamide nitrogen. The electron-withdrawing nature of the benzothiadiazole ring will also influence the reaction rates at the sulfonamide group.
For a deeper understanding, a hypothetical kinetic study could be designed to investigate the hydrolysis of the sulfonamide bond under acidic or basic conditions. By monitoring the reaction rate at various temperatures, key thermodynamic parameters could be determined, as outlined in the table below.
| Parameter | Description | Hypothetical Experimental Approach |
| Rate Constant (k) | A measure of the reaction rate. | Monitoring the disappearance of the reactant or the appearance of a product over time using techniques like HPLC or UV-Vis spectroscopy. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Measuring the rate constant at different temperatures and using the Arrhenius equation to calculate Ea. |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from the reactants to the transition state. | Calculated from the activation energy. |
| Entropy of Activation (ΔS‡) | The change in entropy in going from the reactants to the transition state. | Determined from the Eyring equation, providing insight into the degree of order in the transition state. |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy in going from the reactants to the transition state, indicating the spontaneity of the activation process. | Calculated using the Gibbs free energy equation (ΔG‡ = ΔH‡ - TΔS‡). |
Nucleophilic and Electrophilic Reactivity of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH-) is a critical site for reactivity in this compound.
Nucleophilic Reactivity: The nitrogen atom of the sulfonamide is generally considered to be weakly nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, it can undergo deprotonation in the presence of a strong base to form a more nucleophilic sulfonamidate anion. This anion can then participate in reactions such as alkylation.
Electrophilic Reactivity: The sulfur atom of the sulfonamide is highly electrophilic and is susceptible to attack by nucleophiles. This reactivity can be enhanced by converting the hydroxyl group of the corresponding sulfonic acid into a better leaving group, such as a sulfonyl chloride. While the sulfonamide itself is less reactive than a sulfonyl chloride, it can still undergo nucleophilic substitution reactions under certain conditions. For instance, a novel nucleophilic substitution reaction at the nitrogen of arylsulfonamides using phosphide (B1233454) anions has been described, leading to the formation of phosphamides, amines, and protected amines acs.orgnih.govresearchgate.netelsevierpure.com.
Furthermore, the sulfonamide group can be activated to become a better electrophile. For example, pyrylium (B1242799) salts can activate the NH₂ group in primary sulfonamides, facilitating the formation of sulfonyl chlorides, which are highly versatile electrophiles nih.gov. While this compound is a secondary sulfonamide, similar activation strategies could potentially be adapted.
Reactivity Profiles of the 2,1,3-Benzothiadiazole Ring System
The 2,1,3-benzothiadiazole (BTD) ring is an electron-deficient aromatic system. This electronic character significantly influences its reactivity.
Electrophilic Aromatic Substitution: The electron-poor nature of the BTD ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). When such reactions do occur, the substitution pattern is directed by the existing sulfonamide group.
Nucleophilic Aromatic Substitution: The electron deficiency of the BTD ring makes it a good candidate for nucleophilic aromatic substitution (SₙAr) reactions, particularly at positions activated by electron-withdrawing groups.
Reduction: The BTD ring can be reduced under appropriate conditions. This property is relevant to its application in redox-active materials.
Investigation of Intramolecular Rearrangements (e.g., Smiles Rearrangement Pathways in Benzothiadiazole Sulfonamides)
Intramolecular rearrangements are a key aspect of the reactivity of arylsulfonamides. The Smiles rearrangement is a notable example, involving the intramolecular nucleophilic aromatic substitution of an activated aryl ring. In the context of this compound, a Smiles-type rearrangement would involve the migration of the benzothiadiazole ring.
Oxidation-Reduction Chemistry of the Compound
The electrochemical properties of this compound are of interest due to the redox-active nature of the 2,1,3-benzothiadiazole core. Cyclic voltammetry (CV) is a powerful technique to probe the oxidation and reduction potentials of such compounds.
Studies on various 2,1,3-benzothiadiazole derivatives have shown that they can undergo reversible or quasi-reversible reduction processes semanticscholar.orgresearchgate.net. The reduction potential is influenced by the nature of the substituents on the benzothiadiazole ring. The presence of the electron-withdrawing sulfonamide group in this compound is expected to facilitate its reduction.
The oxidation of the compound would likely involve the sulfonamide nitrogen or the benzothiadiazole ring. Electrochemical studies on indole-based sulfonamide derivatives have demonstrated that the redox behavior is influenced by the nature of the substituents nih.gov.
A hypothetical cyclic voltammogram for this compound could be expected to show a reduction wave corresponding to the acceptance of an electron by the benzothiadiazole ring and an oxidation wave at a more positive potential.
| Electrochemical Parameter | Description | Expected Trend for this compound |
| Reduction Potential (E_red) | The potential at which the compound is reduced. | The electron-withdrawing nature of the sulfonamide group would likely lead to a less negative reduction potential compared to unsubstituted benzothiadiazole. |
| Oxidation Potential (E_ox) | The potential at which the compound is oxidized. | The oxidation potential would be influenced by both the benzothiadiazole ring and the sulfonamide moiety. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which can be estimated from the electrochemical data. | A smaller HOMO-LUMO gap generally indicates higher reactivity nih.gov. |
Formation of Adducts with Specific Biological Thiols and Implications for Assay Development
The reaction of this compound with biological thiols, such as glutathione, is of significant interest due to its potential application in the development of fluorescent probes and assays. The underlying principle for such applications often involves a thiol-induced cleavage of the sulfonamide bond, leading to a change in the fluorescence properties of the molecule.
While direct studies on this compound are limited, numerous fluorescent probes for thiols have been developed based on the benzothiazole (B30560) scaffold rsc.orgresearchgate.netresearchgate.net. These probes often utilize a "turn-on" fluorescence mechanism where the non-fluorescent probe becomes highly fluorescent upon reaction with a thiol. The reaction typically involves a nucleophilic attack by the thiol on an electrophilic center, leading to the release of a fluorophore.
In the case of this compound, the electrophilic sulfur atom of the sulfonamide could be the target for a nucleophilic attack by a biological thiol. This would result in the cleavage of the S-N bond and the formation of a fluorescent 2,1,3-benzothiadiazole-4-sulfinic acid or a related derivative. The bulky cyclohexyl group might influence the rate and selectivity of this reaction.
The development of an assay based on this reaction would involve monitoring the change in fluorescence intensity upon addition of the target thiol. The sensitivity and selectivity of the assay would depend on the quantum yield of the fluorescent product and the rate of the reaction with the specific thiol compared to other biological nucleophiles.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclohexyl 2,1,3 Benzothiadiazole 4 Sulfonamide Analogs
Impact of the N-Cyclohexyl Moiety on Molecular Recognition and Ligand Binding
The N-cyclohexyl group attached to the sulfonamide nitrogen plays a significant role in how the molecule interacts with its biological targets. This bulky, lipophilic moiety can profoundly influence ligand binding and molecular recognition through several mechanisms.
Primarily, the cyclohexyl ring is critical for establishing hydrophobic interactions within the binding pockets of target proteins, such as enzymes or receptors. acs.org In many protein active sites, there are specific hydrophobic regions that can accommodate nonpolar groups. The flexible chair-boat conformations of the cyclohexyl ring allow it to adapt and fit snugly into these pockets, potentially displacing water molecules and leading to a favorable entropic contribution to the binding affinity.
However, the size of the N-substituent is a critical factor. While a bulky group like cyclohexyl can enhance binding by occupying a hydrophobic pocket, it can also introduce steric hindrance if the pocket is not sufficiently large. This can prevent the molecule from achieving the optimal orientation required for effective binding. For instance, in a study of substituted sulfamoyl benzamidothiazoles, an N-cyclohexyl sulfonamide analog was found to be inactive, suggesting that the large size of the ring was not tolerated in that specific target's binding site.
Conversely, in the development of σ receptor ligands, the 1-cyclohexylpiperazine (B93859) moiety has been identified as a key component for high affinity. nih.govnih.gov Modifications to this group, such as replacing it with a piperidine (B6355638) ring functionalized with a fluorescent tag, led to a dramatic drop in binding affinity, highlighting the specific and favorable interactions of the cyclohexyl group. nih.gov This indicates that the contribution of the cyclohexyl moiety is highly dependent on the topology of the specific receptor or enzyme active site.
| Scaffold | N-Substituent | Observed Activity | Inferred Role of N-Substituent |
|---|---|---|---|
| Sulfamoyl Benzamidothiazole | Cyclohexyl | Inactive | Steric hindrance, not tolerated in binding site |
| σ Receptor Ligand (Piperazine core) | Cyclohexyl | High Affinity | Optimal hydrophobic interaction and fit |
| σ Receptor Ligand (Piperazine core) | Piperidine-linker-tag | Low Affinity | Sub-optimal size/polarity for binding pocket |
Role of the Sulfonamide Linkage in Modulating Biological Activity Profiles
The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry and a key functional group in a vast array of drugs, including antibacterials, diuretics, and anticancer agents. openaccesspub.orgijpsonline.com Its importance stems from its unique physicochemical properties, which allow it to act as a versatile pharmacophore.
One of the most critical roles of the sulfonamide linkage is its ability to act as a zinc-binding group. Many enzymes, known as metalloenzymes, contain a zinc ion in their active site that is essential for catalysis. The sulfonamide moiety can coordinate with this zinc ion, typically in its deprotonated (anionic) form, effectively inhibiting the enzyme's function. nih.gov This is the well-established mechanism for carbonic anhydrase inhibitors, a major class of sulfonamide drugs. mdpi.comresearchgate.net
Furthermore, the sulfonamide group is an excellent hydrogen bond donor (the N-H) and acceptor (the S=O oxygens). These hydrogen bonding capabilities allow it to form strong and specific interactions with amino acid residues in a target's active site, anchoring the ligand in a productive binding mode. nih.gov Molecular docking studies of various sulfonamide inhibitors have repeatedly shown the sulfonamide forming crucial hydrogen bonds with residues like threonine and glutamine within the active site. nih.gov
The sulfonamide group is also a bioisostere of the carboxylic acid group, meaning it has a similar size, shape, and electronic properties. researchgate.net This allows it to mimic the natural substrates of some enzymes. For example, antibacterial sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase by mimicking the natural substrate, p-aminobenzoic acid (PABA). annualreviews.orgnih.gov The linkage is also more metabolically stable than an amide bond, making it an attractive feature in drug design to improve pharmacokinetic profiles. researchgate.net
Influence of Substituents on the 2,1,3-Benzothiadiazole (B189464) Core on Functional Outcomes
The 2,1,3-benzothiadiazole (BTD) core is an electron-deficient heterocyclic system that serves as the central scaffold for the molecule. wikipedia.org Its electronic properties and planarity can be finely tuned by adding substituents to the benzene (B151609) ring portion (at the C4, C5, C6, and C7 positions), which in turn significantly affects the molecule's functional outcomes. nih.gov
The BTD moiety is a known electron acceptor. nih.gov Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the BTD core can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of electronic properties is critical for applications in materials science and can also influence biological activity by affecting intramolecular charge transfer, redox potential, and the strength of interactions with biological targets. wikipedia.org
For example, bromination of the BTD core, often at the 4 and 7 positions, creates versatile building blocks for synthesizing more complex molecules through cross-coupling reactions. wikipedia.org This allows for the systematic exploration of how different aryl or alkyl groups at these positions impact biological activity.
The position of the substituent is also crucial. Regioselective functionalization allows for the synthesis of specific isomers, which can have vastly different biological and photophysical properties. nih.gov SAR studies on various heterocyclic scaffolds have shown that the placement of a substituent can determine whether a compound is active or inactive, or it can switch the selectivity profile between different biological targets.
| Substituent Type | Position(s) | Potential Effect on BTD Core Properties | Potential Functional Outcome |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO₂, -CN, Halogens) | C4, C5, C6, C7 | Lowers HOMO/LUMO energy levels, increases electron affinity | Modulates redox properties, alters binding interactions |
| Electron-Donating (e.g., -NH₂, -OCH₃, Alkyl) | C4, C5, C6, C7 | Raises HOMO/LUMO energy levels, decreases electron affinity | Alters charge distribution, can enhance π-stacking interactions |
| Bulky Groups (e.g., Phenyl, tert-Butyl) | C4, C7 | Can induce twisting of the molecular backbone, altering planarity | May enhance selectivity or introduce steric clashes |
Correlation between Molecular Architecture and Specific Biological Interactions (e.g., Enzyme Inhibition)
Using carbonic anhydrase (CA) inhibition as a well-understood model, we can illustrate this correlation. mdpi.com
Sulfonamide Linkage : This is the primary anchoring group. The deprotonated sulfonamide nitrogen forms a strong coordinate bond with the catalytic Zn²⁺ ion in the enzyme's active site. The two sulfonyl oxygens typically form hydrogen bonds with the backbone amide of a conserved threonine residue (e.g., Thr199 in CA II), further stabilizing the complex. nih.gov
2,1,3-Benzothiadiazole Core : This bicyclic system acts as a scaffold that orients the other functional groups. It engages in van der Waals and hydrophobic interactions with residues lining the active site cavity. Different substituents on the BTD core can form additional interactions. For instance, a halogen substituent could participate in halogen bonding, while a larger aromatic group could form π-π stacking interactions with aromatic residues like phenylalanine. mdpi.com These interactions are crucial for determining isoform selectivity, as the residues lining the active site vary between different CA isoforms.
N-Cyclohexyl Moiety : This group extends into a part of the binding site, often interacting with a hydrophobic region. Its size and lipophilicity are matched to this sub-pocket. In the context of CA inhibitors, this "tail" can interact with residues at the entrance of the active site cavity, contributing significantly to binding affinity and, importantly, isoform selectivity. nih.gov
Therefore, the inhibitor does not simply block the active site; its precise network of interactions, dictated by its complete 3D architecture, determines its inhibitory profile. Small changes, such as moving a substituent on the BTD ring or changing the N-substituent from cyclohexyl to a smaller or larger group, can disrupt this network and lead to a significant loss of potency or a change in selectivity.
Rational Design Principles for Optimized Biological Efficacy Based on SAR Data
Based on the SAR and SPR data gleaned from studies of N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide and related analogs, several rational design principles can be formulated to guide the development of new compounds with optimized efficacy. nih.gov
Preserve the Core Binding Motif : The sulfonamide linkage is often essential for the primary binding interaction, especially in metalloenzymes like carbonic anhydrases. pharmacy180.comnih.gov Therefore, this group should generally be retained. Modifications should focus on the N-substituent and the aromatic core rather than the sulfonamide linker itself.
Optimize the Hydrophobic "Tail" : The N-cyclohexyl group provides significant hydrophobic interactions. SAR data is needed to determine the optimal size and shape of this group for a specific target. Analogs should be synthesized with various cyclic (e.g., cyclopentyl, cycloheptyl) and acyclic (e.g., isopropyl, tert-butyl) lipophilic groups to probe the dimensions of the corresponding hydrophobic pocket in the target protein.
Tune the Electronic and Steric Properties of the Scaffold : The 2,1,3-benzothiadiazole core can be systematically decorated with various substituents to fine-tune its properties. nih.gov Introducing small electron-withdrawing groups (like fluorine or chlorine) or electron-donating groups (like methyl or methoxy) at different positions (C5, C6, C7) can modulate the scaffold's electronic nature, influencing binding affinity and pharmacokinetic properties.
Enhance Selectivity through Secondary Interactions : Selectivity for a specific enzyme isoform or receptor subtype is often achieved by exploiting differences in the amino acid residues outside the primary binding site. By extending the scaffold or adding functional groups that can form specific hydrogen bonds, halogen bonds, or π-stacking interactions with these non-conserved residues, selectivity can be dramatically improved.
Utilize Computational Modeling : Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of designed analogs. nih.govrsc.org These computational tools can help prioritize which compounds to synthesize by predicting their interactions with the target protein, rationalizing observed SAR, and suggesting new modifications to enhance potency and selectivity.
By integrating these principles, medicinal chemists can move beyond trial-and-error approaches and rationally design next-generation analogs with superior biological profiles.
Applications in Chemical Biology and Advanced Research
Development as Chemical Probes for Investigating Biological Pathways
The inherent photophysical properties and biological activity of the benzothiadiazole sulfonamide core make it an attractive scaffold for the development of chemical probes. These specialized molecules are designed to interact with specific biological targets, such as proteins or enzymes, allowing researchers to study their function and role in cellular pathways. The sulfonamide moiety can be strategically modified to enhance binding affinity and selectivity for a target of interest, while the benzothiadiazole core can act as a signaling unit, often through fluorescence, enabling detection and visualization.
Derivatives of this scaffold are being explored as tools to investigate enzymatic activities and cellular signaling cascades. By modifying the cyclohexyl group or other positions on the benzothiadiazole ring, researchers can fine-tune the molecule's properties to create probes that can, for example, monitor changes in the cellular microenvironment or track the activity of specific enzymes involved in disease progression.
Exploration in Targeted Drug Discovery and Development Methodologies
The benzothiadiazole sulfonamide framework is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This has led to extensive exploration of its derivatives in various drug discovery programs.
Compounds based on the related 1,3,4-thiadiazole (B1197879) and benzothiazole (B30560) sulfonamide structures have demonstrated significant potential as anticancer agents. bepls.comnih.govresearchgate.netscispace.com Research has shown that these molecules can inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with critical signaling pathways that drive tumor growth. bepls.comresearchgate.net
Studies on various cancer cell lines, including breast, lung, and colon cancer, have revealed that thiadiazole derivatives can exhibit potent cytotoxic effects. bepls.comnih.gov For instance, certain 1,3,4-thiadiazole derivatives have shown strong anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.govresearchgate.net The mechanism of action is often linked to the inhibition of key molecular targets such as protein kinases (e.g., EGFR mutants), topoisomerases, or carbonic anhydrases, which are frequently overexpressed in cancer cells. scispace.comresearchgate.net
Table 1: Anticancer Activity of Selected Thiadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | nih.gov |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | nih.gov |
| ST8 | MDA-MB-231 (Breast) | 73.8 | nih.gov |
| ST9 | MCF-7 (Breast) | 75.1 | nih.gov |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The sulfonamide functional group is historically significant in the development of antimicrobial drugs. nih.gov When incorporated into a benzothiazole or benzothiadiazole structure, the resulting compounds often exhibit potent antibacterial activity. nih.govbohrium.comresearchgate.net These agents typically function by inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria. nih.gov This disruption of a vital metabolic pathway prevents bacterial growth and replication.
Derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, showing efficacy against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.govumich.edu Some benzothiazole sulfonamide analogues have demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotic drugs. nih.gov
Table 2: Antibacterial Activity of Selected Benzothiazole Sulfonamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 66c | P. aeruginosa | 3.1–6.2 | nih.gov |
| Compound 66c | S. aureus | 3.1–6.2 | nih.gov |
| Compound 66c | E. coli | 3.1–6.2 | nih.gov |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Benzothiazole and benzothiazine derivatives containing a sulfonamide moiety have been widely investigated for their anti-inflammatory properties. nih.govnih.govsarpublication.com Many of these compounds act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a key role in the inflammatory cascade. nih.gov By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
The structural features of the benzothiadiazole sulfonamide scaffold, including the aromatic rings and the hydrogen-bonding capability of the sulfonamide group, are crucial for effective binding within the active site of the COX enzyme. nih.gov Beyond anti-inflammatory action, related heterocyclic structures are also explored for analgesic, anticonvulsant, and antidiabetic activities, highlighting the broad therapeutic potential of this chemical class. bepls.comsarpublication.com
Utilization as Versatile Synthetic Building Blocks in Organic Synthesis
The N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide structure is a valuable intermediate in organic synthesis. The benzothiadiazole ring is stable and has reactive sites that allow for further chemical modification. researchgate.net Synthetic chemists can leverage the sulfonamide group and the aromatic ring to construct more complex molecules. For example, the amine of the sulfonamide can be functionalized, or substitutions can be made on the benzene (B151609) portion of the scaffold, leading to a large library of derivatives with diverse properties. This synthetic accessibility makes the scaffold a key starting point for creating novel compounds for materials science, agrochemicals, and pharmaceuticals. sarpublication.comresearchgate.net
Development of Fluorescent Dyes and Bioimaging Agents Based on the Benzothiadiazole Sulfonamide Scaffold
The 2,1,3-benzothiadiazole (B189464) (BTD) core is an excellent fluorophore building block. mdpi.com Its electron-deficient nature allows for the creation of donor-acceptor (D-A) type dyes, where the BTD unit acts as the acceptor. rsc.org When combined with an electron-donating group, these molecules often exhibit strong fluorescence, large Stokes shifts (the difference between the absorption and emission maxima), and sensitivity to their local environment (solvatochromism). rsc.orgresearchgate.net
These photophysical properties are highly desirable for bioimaging applications. nih.govnih.gov Scientists have developed BTD-based fluorescent probes for imaging specific cellular organelles like mitochondria and lipid droplets, as well as for sensing metal ions and other biologically relevant molecules. nih.gov The fluorescence emission color can be tuned across the visible spectrum from blue to red by modifying the chemical structure, which is crucial for multicolor imaging experiments. rsc.orgresearchgate.net The low cytotoxicity of many BTD derivatives further enhances their potential for imaging live cells. rsc.org
Table 3: Photophysical Properties of a Benzothiadiazole-Based Fluorophore
| Property | Value/Description | Reference |
|---|---|---|
| Scaffold Type | Donor-Acceptor-Donor (D-A-D) | rsc.org |
| Emission Range | 445–672 nm (Blue to Red) | rsc.orgresearchgate.net |
| Key Features | Large Stokes Shifts, Solvatochromism | mdpi.comrsc.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : Reflux 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol containing glacial acetic acid for 4 hours. Post-reaction, evaporate solvent under reduced pressure and filter the solid .
- Route 2 : React benzylthiol with 2,2'-dithio-bis(benzothiazole) in the presence of NaOCl to form intermediates, followed by NaBH4 reduction to stabilize the sulfenamide group .
- Key Variables :
| Variable | Route 1 Conditions | Route 2 Conditions |
|---|---|---|
| Solvent | Absolute ethanol | Aqueous/organic mixture |
| Catalyst | Glacial acetic acid | NaOCl/NaBH4 |
| Yield Optimization | Prolonged reflux (>6 hr) | Controlled pH (~8–9) |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Analytical Workflow :
NMR : Use - and -NMR to confirm cyclohexyl and benzothiadiazole moieties (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 7.5–8.5 ppm) .
X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) using single-crystal diffraction data .
Mass Spectrometry : Confirm molecular weight (296.408 g/mol) via high-resolution ESI-MS .
Q. What are the primary biological targets or assays for evaluating this compound’s activity?
- Biological Screening :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC determination) .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with dose ranges of 1–100 µM .
- Probe Development : Label with for radiotracer studies targeting sulfonamide-binding proteins .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in substitution reactions?
- Modeling Approach :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrophilic sites on the benzothiadiazole ring. The C4-sulfonamide group exhibits high electrophilicity (Mulliken charge: +0.32), favoring nucleophilic substitution .
- Compare with experimental Reaction with alkyl halides under basic conditions (KCO, DMF) yields 4-alkylated derivatives .
Q. How do contradictory data on biological activity arise, and how can they be resolved?
- Case Study :
- Contradiction : Inconsistent IC values for kinase inhibition (e.g., 2.5 µM vs. 12 µM in separate studies).
- Resolution :
Verify assay conditions (e.g., ATP concentration, pH).
Check compound purity via HPLC (retention time: 8.2 min, 95% purity) .
Test metabolite stability (e.g., sulfonamide hydrolysis in serum after 24 hr) .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Formulation Design :
| Strategy | Method | Outcome |
|---|---|---|
| Co-solvents | 10% DMSO + 10% PEG-400 | Solubility: 15 mg/mL in PBS |
| Prodrug Synthesis | Acetylate sulfonamide NH group | Increased logP by 1.2 units |
| Nanoparticle Encapsulation | PLGA-based NPs | Sustained release over 72 hr |
- Reference : Hydrophilic modifications of sulfonamides via PEGylation retain >80% activity .
Data Contradiction Analysis
Q. Why do different synthesis routes yield varying ratios of regioisomers?
- Root Cause :
- Steric Effects : Route 1 (ethanol reflux) favors the thermodynamically stable para-substituted product, while Route 2 (NaOCl-mediated) produces ortho-substituted isomers due to radical intermediates .
- Validation :
- Compare -NMR spectra: Ortho-isomers show downfield shifts for adjacent protons (δ 8.7 ppm vs. 8.3 ppm for para) .
Methodological Best Practices
- Synthesis : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize byproducts.
- Characterization : Use tandem MS/MS to distinguish isobaric derivatives.
- Biological Assays : Include positive controls (e.g., sulfadimethoxazole for sulfonamide activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
